![molecular formula C19H13ClF3NO3 B5217835 2,2,2-trifluoro-1-phenylethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B5217835.png)
2,2,2-trifluoro-1-phenylethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoro-1-phenylethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TFMIMIC and is a derivative of isoxazolecarboxylate. TFMIMIC has been used in various scientific studies due to its unique properties, including its ability to bind to specific receptors in the body.
Mecanismo De Acción
TFMIMIC binds to the GABA-A receptor and modulates its activity. The GABA-A receptor is a ligand-gated ion channel that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). When GABA binds to the receptor, it causes the channel to open, allowing negatively charged chloride ions to flow into the cell. This influx of chloride ions hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential. TFMIMIC enhances the activity of the GABA-A receptor, leading to an increase in the inhibitory tone of the neuron.
Biochemical and Physiological Effects:
TFMIMIC has been shown to have a range of biochemical and physiological effects. In animal studies, TFMIMIC has been shown to reduce anxiety and improve sleep quality. TFMIMIC has also been shown to reduce the severity of withdrawal symptoms in alcohol-dependent animals. Additionally, TFMIMIC has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TFMIMIC in scientific research is its ability to bind selectively to the GABA-A receptor. This allows researchers to investigate the role of the GABA-A receptor in various physiological and pathological conditions. However, one limitation of using TFMIMIC is its relatively low potency compared to other GABA-A receptor modulators. This can make it difficult to achieve the desired effect at lower concentrations, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving TFMIMIC. One area of interest is in the development of more potent GABA-A receptor modulators based on the structure of TFMIMIC. Another area of interest is in the investigation of the role of the GABA-A receptor in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Additionally, TFMIMIC could be used as a tool to investigate the molecular mechanisms underlying the development of drug addiction and alcoholism.
Métodos De Síntesis
The synthesis of TFMIMIC involves the reaction of 2-chlorobenzaldehyde with 2,2,2-trifluoro-1-phenylethanol in the presence of a base. The resulting product is then reacted with methyl isoxazole-4-carboxylate to yield TFMIMIC. The synthesis of TFMIMIC is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
TFMIMIC has been used in various scientific studies due to its unique properties. One of the primary applications of TFMIMIC is in the field of neuroscience. TFMIMIC has been shown to bind to the GABA-A receptor, which is a key target for drugs used to treat anxiety and sleep disorders. TFMIMIC has also been used in studies investigating the role of the GABA-A receptor in alcoholism and drug addiction.
Propiedades
IUPAC Name |
(2,2,2-trifluoro-1-phenylethyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO3/c1-11-15(16(24-27-11)13-9-5-6-10-14(13)20)18(25)26-17(19(21,22)23)12-7-3-2-4-8-12/h2-10,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHJWHAOZRKTSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC(C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-phenylethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.